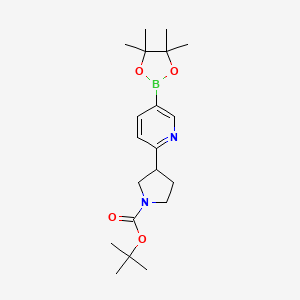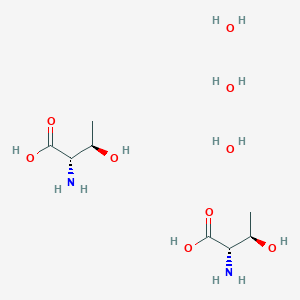![molecular formula C9H8N2OS B15223052 N-Hydroxybenzo[b]thiophene-5-carboximidamide](/img/structure/B15223052.png)
N-Hydroxybenzo[b]thiophene-5-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxybenzo[b]thiophene-5-carboximidamide is an organic compound belonging to the class of benzothiophenes These compounds are characterized by a fused benzene and thiophene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxybenzo[b]thiophene-5-carboximidamide typically involves the cyclization of precursor compounds. One common method includes the reaction of benzo[b]thiophene-2-carboxylic acid with hydroxylamine under acidic conditions to form the hydroxylamine derivative. This intermediate is then treated with a suitable amidating agent to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxybenzo[b]thiophene-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted benzothiophenes, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N-Hydroxybenzo[b]thiophene-5-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Wirkmechanismus
The mechanism of action of N-Hydroxybenzo[b]thiophene-5-carboximidamide involves the inhibition of specific kinases, such as Dyrk1A, Dyrk1B, and Clk1. These kinases play crucial roles in cell division and survival. By inhibiting these enzymes, the compound can halt the proliferation of cancer cells and induce cell death pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxybenzothiophene-2-carboxamides: These compounds share a similar core structure but differ in functional groups.
Benzo[b]thiophene-2-carboxamidine: Another related compound with similar biological activities.
Uniqueness
N-Hydroxybenzo[b]thiophene-5-carboximidamide is unique due to its specific hydroxylamine functional group, which imparts distinct chemical reactivity and biological activity compared to other benzothiophene derivatives.
Eigenschaften
Molekularformel |
C9H8N2OS |
|---|---|
Molekulargewicht |
192.24 g/mol |
IUPAC-Name |
N'-hydroxy-1-benzothiophene-5-carboximidamide |
InChI |
InChI=1S/C9H8N2OS/c10-9(11-12)7-1-2-8-6(5-7)3-4-13-8/h1-5,12H,(H2,10,11) |
InChI-Schlüssel |
DPWUOZQCNFGNJU-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC2=C(C=CS2)C=C1/C(=N/O)/N |
Kanonische SMILES |
C1=CC2=C(C=CS2)C=C1C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 2-(12-ethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetate](/img/structure/B15222996.png)



![ethyl 3-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl)benzoate;hydrochloride](/img/structure/B15223017.png)

![3-(2-Fluorophenyl)-6-((4-hydroxy-1-((R)-3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B15223022.png)





